molecular formula C13H11BrN2O3S B1316807 4-(4-Bromophenyl)sulfonylbenzohydrazide CAS No. 20721-09-9

4-(4-Bromophenyl)sulfonylbenzohydrazide

Cat. No.: B1316807
CAS No.: 20721-09-9
M. Wt: 355.21 g/mol
InChI Key: WRNNOFKDLSSNFA-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)sulfonylbenzohydrazide is a sulfonyl-containing hydrazide derivative characterized by a central benzohydrazide scaffold substituted with a 4-bromophenylsulfonyl group. This compound is synthesized via sulfonation of benzoic acid derivatives followed by hydrazidation, as demonstrated in studies involving 4-[(4-bromophenyl)sulfonyl]benzoic acid intermediates . Its structure combines a sulfone group (imparting electron-withdrawing properties) with a hydrazide moiety, which enhances reactivity toward nucleophiles and electrophiles.

The compound has garnered attention in medicinal chemistry due to its structural versatility. Recent studies highlight its role as a precursor for antimicrobial and antioxidant agents, with derivatives showing activity against bacterial strains like Staphylococcus aureus and Escherichia coli . Its synthesis and applications align with broader interest in sulfones, which exhibit diverse therapeutic activities, including anti-inflammatory and anticancer effects .

Properties

IUPAC Name

4-(4-bromophenyl)sulfonylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O3S/c14-10-3-7-12(8-4-10)20(18,19)11-5-1-9(2-6-11)13(17)16-15/h1-8H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNNOFKDLSSNFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN)S(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10540629
Record name 4-(4-Bromobenzene-1-sulfonyl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20721-09-9
Record name 4-(4-Bromobenzene-1-sulfonyl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)sulfonylbenzohydrazide typically involves the reaction of 4-bromobenzenesulfonyl chloride with benzohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Purification of the product is typically achieved through recrystallization or chromatography techniques .

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)sulfonylbenzohydrazide involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The hydrazide moiety can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

2-(4-Bromophenyl)acetohydrazide

  • Structure : Simpler hydrazide lacking the sulfonyl group; features a 4-bromophenylacetyl core.
  • Synthesis: Prepared via condensation of 4-bromoacetophenone with hydrazine hydrate .
  • Properties : Lower molecular weight (MW: 229.07 g/mol) and reduced polarity compared to the sulfonyl derivative.

4-[(2-Bromophenoxy)methyl]benzohydrazide

  • Structure: Incorporates a 2-bromophenoxymethyl group instead of sulfonyl.
  • Synthesis: Derived from 4-(2-bromophenoxymethyl)benzoic acid hydrazide (CAS: 364745-38-0) .

4-Bromo-N-[4-(hydrazinecarbonyl)phenyl]benzenesulfonamide

  • Structure : Sulfonamide variant with a bromophenyl group (CAS: 59256-25-6) .
  • Toxicity data emphasize precautions for inhalation exposure .

Key Structural Comparison :

Compound Substituents Molecular Weight (g/mol) Key Functional Groups
4-(4-Bromophenyl)sulfonylbenzohydrazide 4-Bromophenylsulfonyl, hydrazide 363.21 Sulfone, Hydrazide
2-(4-Bromophenyl)acetohydrazide 4-Bromophenylacetyl 229.07 Acetylhydrazide
4-[(2-Bromophenoxy)methyl]benzohydrazide 2-Bromophenoxymethyl 335.19 Ether, Hydrazide

Sulfonyl-Containing Derivatives

N-{4-[(4-Bromophenyl)sulfonyl]-1,2,3,4-Tetrahydro-1H-1,2,4-oxadiazole-5-carboxamide

  • Structure : Integrates a 1,2,4-oxadiazole ring, enhancing metabolic stability.
  • Synthesis : Derived from L-valine and 4-[(4-bromophenyl)sulfonyl]benzoic acid .
  • Activity : Exhibits antimicrobial (MIC: 8–32 µg/mL against S. aureus) and antioxidant (IC~50~: 12.5 µM in DPPH assay) properties .

2-{4-[(4-Bromophenyl)sulfonyl]piperazin-1-yl}-N′-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide

  • Structure : Combines piperazine and thiophene moieties (CAS: 488858-39-5) .

Functional Comparison :

Compound Additional Moieties Biological Activity
This compound None Antimicrobial precursor
N-{4-[(4-Bromophenyl)sulfonyl]-oxadiazole 1,2,4-Oxadiazole Antimicrobial, Antioxidant
Piperazinyl-thiophene derivative Piperazine, Thiophene Kinase inhibition potential

Heterocyclic Analogues with Bromophenyl Groups

Brodifacoum and Difethialone

  • Structure : Coumarin derivatives with 4-bromophenyl-tetralinyl groups .

3-(4-Bromophenyl)-1-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid

  • Structure : Pyrazoline-thiosemicarbazide hybrid .
  • Synthesis: Claisen condensation of 4-bromoacetophenone and diethyl oxalate .
  • Applications: Novel antitubercular candidate due to thiosemicarbazide’s metal-chelating ability.

Research Findings and Trends

  • Sulfonyl vs. Sulfonamide : Sulfonyl derivatives (e.g., this compound) exhibit broader antimicrobial activity compared to sulfonamides, likely due to enhanced electrophilicity .
  • Hydrazide Flexibility : The hydrazide group enables diverse derivatization, such as Schiff base formation (e.g., with thiophene in ), enhancing target specificity.
  • Bromine’s Role : Para-substituted bromine improves lipid solubility and binding affinity in hydrophobic enzyme pockets, as seen in coumarin derivatives .

Biological Activity

4-(4-Bromophenyl)sulfonylbenzohydrazide is a chemical compound with significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. With the molecular formula C13H11BrN2O2S, this compound features a bromobenzene sulfonyl group linked to a benzohydrazide moiety, which contributes to its unique reactivity and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, influencing their activity. Additionally, the hydrazide moiety facilitates hydrogen bonding and other non-covalent interactions, further modulating the compound's biological effects.

Key Mechanisms:

  • Covalent Modification : The sulfonyl group reacts with nucleophiles, potentially inhibiting enzyme activity.
  • Hydrogen Bonding : The hydrazide moiety enhances binding affinity to target biomolecules.
  • Influence on Signaling Pathways : Interactions with cellular signaling pathways may alter gene expression and cellular metabolism.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antibacterial properties against various strains of bacteria, suggesting its potential as an antimicrobial agent.
  • Anticancer Properties : Preliminary investigations indicate that it may inhibit the proliferation of cancer cells, making it a candidate for further development as an anticancer drug.
  • Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation in cellular models, indicating potential therapeutic applications in inflammatory diseases.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds. The following table summarizes key characteristics and activities:

Compound NameStructure FeaturesBiological Activity
This compoundBromobenzene sulfonyl + benzohydrazideAntimicrobial, anticancer
4-BromobenzenesulfonamideSulfonamide structureAntimicrobial
4-Bromobenzenesulfonyl chloridePrecursor for various sulfonamide derivativesReactive intermediate

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study : A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations above 50 µg/mL, supporting its potential use in developing new antibiotics.
  • Anticancer Investigation : In vitro assays demonstrated that treatment with this compound reduced cell viability in various cancer cell lines by inducing apoptosis. Further research is needed to elucidate the underlying mechanisms.
  • Anti-inflammatory Research : Experimental models showed that this compound could significantly reduce pro-inflammatory cytokine levels in lipopolysaccharide (LPS)-stimulated macrophages, highlighting its potential role in managing inflammatory conditions.

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